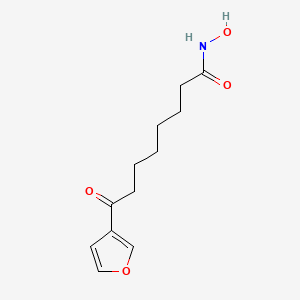

n-Hydroxy-7-(3-furanoyl)heptanamide

Description

Properties

Molecular Formula |

C12H17NO4 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

8-(furan-3-yl)-N-hydroxy-8-oxooctanamide |

InChI |

InChI=1S/C12H17NO4/c14-11(10-7-8-17-9-10)5-3-1-2-4-6-12(15)13-16/h7-9,16H,1-6H2,(H,13,15) |

InChI Key |

AIMWBZCPYQQONL-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1C(=O)CCCCCCC(=O)NO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analog Overview

The following table summarizes key analogs and their biological activities:

Mechanistic and Structural Insights

- HDAC Inhibition: HNHA and quinazolinone-based derivatives (5a–5c) exhibit potent HDAC inhibition, likely due to their hydroxamic acid group chelating zinc ions in HDAC active sites. The naphthylthio group in HNHA enhances cell permeability and target engagement , while the quinazolinone moiety in 5a–5c improves cytotoxicity by stabilizing enzyme interactions .

- Antimicrobial Synergy: The chromen-4-yloxy analog () demonstrates biofilm disruption and exflux pump gene suppression, enhancing tobramycin efficacy. A 3-furanoyl substituent could similarly interfere with bacterial quorum sensing or biofilm formation, though this remains untested .

- Cytotoxicity: Quinazolinone derivatives (5a–5c) outperform SAHA due to their rigid aromatic systems, which may improve DNA intercalation or protein binding. The absence of such rings in n-Hydroxy-7-(3-furanoyl)heptanamide might reduce cytotoxicity but enhance solubility .

Q & A

Q. What synthetic routes are available for n-Hydroxy-7-(3-furanoyl)heptanamide, and how can purity be validated?

The compound can be synthesized via amide coupling reactions using hydroxamic acid precursors and furanoyl chloride derivatives. Key steps include protecting group strategies (e.g., tert-butoxycarbonyl) for the hydroxylamine moiety and activation of carboxylic acids with reagents like EDC/NHS. Purity is validated using reverse-phase HPLC (>98% purity) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation). Structural integrity is confirmed via -NMR and -NMR to verify the furanoyl and heptanamide backbone .

Q. What analytical techniques are recommended for characterizing the structural conformation of this compound?

Advanced techniques include:

- X-ray crystallography for resolving 3D atomic arrangements.

- Nuclear Overhauser Effect Spectroscopy (NOESY) to study spatial proximity of protons in solution.

- High-resolution mass spectrometry (HRMS) for exact mass determination.

- FT-IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650 cm) .

Q. How to determine the stability and solubility profile of this compound under physiological conditions?

Solubility is assessed in DMSO (up to 100 mM stock solutions) and PBS (pH 7.4) via dynamic light scattering (DLS). Stability is tested using accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Plasma stability assays (incubation in human serum at 37°C) evaluate metabolic resistance .

Advanced Research Questions

Q. How does this compound enhance the efficacy of tobramycin against Pseudomonas aeruginosa biofilms?

The compound disrupts biofilm formation by downregulating efflux pump genes (mexB, mexY) and quorum-sensing pathways (e.g., lasR). Synergy with tobramycin is quantified via:

- Checkerboard assays to calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy).

- Time-kill curves showing ≥200-fold reduction in bacterial viability when combined with tobramycin (16 µg/mL).

- qRT-PCR to validate gene suppression .

Q. What methodologies are used to assess the HDAC inhibitory activity of this compound?

- Fluorometric HDAC activity assays using acetylated lysine substrates (e.g., Boc-Lys(Ac)-AMC). IC values are derived from dose-response curves (typical range: 50–200 nM).

- Western blotting for histone H3/H4 hyperacetylation in cancer cells (e.g., HeLa).

- p21 promoter luciferase assays to measure transcriptional activation, a downstream effect of HDAC inhibition .

Q. How can researchers evaluate the impact of this compound on cell cycle progression in cancer models?

- Flow cytometry with propidium iodide staining to quantify G/S phase arrest (e.g., 60% G arrest at 10 µM in MDA-MB-231 cells).

- Cyclin-dependent kinase (CDK) inhibition assays to assess p21-mediated CDK2/4 suppression.

- RNA-seq to identify cell cycle regulatory genes (e.g., CDKN1A, CCND1) .

Q. What in vivo models are appropriate for studying the anti-angiogenic effects of this compound?

- Oxygen-induced retinopathy (OIR) models in mice to quantify retinal neovascularization (reduction by ~40% at 5 mg/kg/day).

- Laser-induced choroidal neovascularization (CNV) for evaluating VEGF suppression via fundus imaging and histopathology.

- Zebrafish embryo assays to screen for developmental angiogenesis defects .

Q. How can contradictions in reported IC50_{50}50 values for HDAC inhibition be resolved?

Discrepancies may arise from:

- Enzyme source variability (recombinant vs. nuclear extracts).

- Substrate differences (peptide vs. full histone). Standardization using a reference inhibitor (e.g., trichostatin A) and harmonized assay conditions (pH 7.4, 37°C) is critical. Cross-validation with cellular models (e.g., histone acetylation levels) ensures biological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.